1-Amino-1-deoxy-D-galacticol

Description

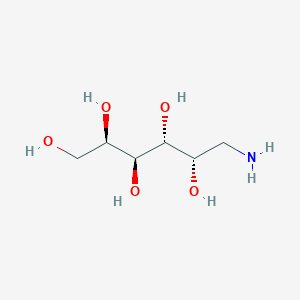

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487226 | |

| Record name | 1-amino-1-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-42-6 | |

| Record name | 1-amino-1-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Amino 1 Deoxy D Galacticol

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical reactions to produce complex molecules like 1-amino-1-deoxy-D-galactitol. This approach can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods.

One prominent chemoenzymatic strategy involves the use of aldolases. For instance, D-fructose-6-phosphate aldolase (B8822740) has been utilized in the synthesis of related iminocyclitols, demonstrating the potential of this enzyme class for creating key C-C bonds in sugar analogs. ub.edu Another example is the use of L-arabinose isomerase for the conversion of D-galactose, highlighting the application of enzymes in modifying the sugar backbone. beilstein-journals.org While not directly synthesizing 1-amino-1-deoxy-D-galactitol, these examples showcase the principle of using enzymes to create precursors that can then be chemically converted to the target aminoalditol. A multi-step process can be envisioned where an enzyme facilitates the formation of a keto-sugar intermediate, which is then subjected to chemical amination and reduction.

Furthermore, the combination of chemical hydrogenation with enzymatic oxidation has been demonstrated in the synthesis of 1-deoxy-L-fructose, where a chemical hydrogenation step is followed by an enzymatic oxidation. beilstein-journals.org A similar reverse strategy could be applied for 1-amino-1-deoxy-D-galactitol, where an enzymatic transamination or amination could be followed by a chemical reduction of the alditol. These chemoenzymatic cascades offer the potential for more environmentally friendly and efficient synthetic pathways. ub.edubeilstein-journals.org

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental method for the synthesis of 1-amino-1-deoxy-D-galactitol, typically involving the reduction of D-galactosamine or its derivatives. This process utilizes heterogeneous catalysts to facilitate the addition of hydrogen across the carbonyl group.

Utilization of Platinum Oxide and Palladium Catalysts

Platinum and palladium catalysts are widely employed for the hydrogenation of various functional groups, including the carbonyl group in sugars. masterorganicchemistry.comlibretexts.org Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a common choice for these reductions. wikipedia.org It is typically used in a finely divided form, which is generated in situ from the oxide. libretexts.org Palladium on carbon (Pd/C) is another effective catalyst, valued for its high surface area and reactivity. masterorganicchemistry.comstanford.edu

In the context of synthesizing 1-amino-1-deoxy-D-galactitol, these catalysts are used to reduce the aldehyde group of D-galactosamine to a primary alcohol. google.com The choice between platinum and palladium catalysts can influence the reaction conditions and selectivity, particularly in the presence of other reducible functional groups. For instance, platinum catalysts are often preferred over palladium catalysts when reducing nitro compounds to amines to minimize side reactions like hydrogenolysis. wikipedia.org

The general mechanism involves the adsorption of hydrogen gas onto the metal surface, followed by the adsorption of the substrate. The hydrogen atoms are then transferred to the carbonyl group of the sugar, resulting in the formation of the alditol. stanford.edu

Investigations into Reaction Yield Optimization

Optimizing the yield of catalytic hydrogenation involves careful consideration of several factors, including the choice of catalyst, solvent, temperature, pressure, and the presence of additives. The efficiency of the catalyst, which can decrease over time, is a critical parameter. stanford.edu Pre-hydrogenation of the catalyst can sometimes improve its activity. arkat-usa.org

The reaction solvent can significantly impact the rate and outcome of the hydrogenation. Solvents like ethanol (B145695) or acetic acid are commonly used for hydrogenations with platinum catalysts. libretexts.org The water content of the reaction mixture can also play a crucial role, as excess water can sometimes hinder the adsorption of hydrogen on the catalyst surface. arkat-usa.org

Design of Experiment (DoE) methods have been successfully applied to optimize hydrogenation procedures by systematically varying multiple factors to identify the conditions that maximize the yield of the desired product while minimizing the formation of byproducts. arkat-usa.org For instance, in a related prostaglandin (B15479496) intermediate synthesis, response surface analysis revealed that water content and catalyst status were the major influences on the formation of an undesired dimer. arkat-usa.org Such systematic approaches can be invaluable for optimizing the synthesis of 1-amino-1-deoxy-D-galactitol.

Table 1: Factors Influencing Catalytic Hydrogenation Yield

| Factor | Description | Potential Impact on Yield |

| Catalyst Type | Choice between catalysts such as Platinum Oxide (PtO₂) and Palladium on Carbon (Pd/C). | Affects reaction rate, selectivity, and susceptibility to poisoning. |

| Catalyst Loading | The amount of catalyst used relative to the substrate. | Higher loading can increase reaction rate but also cost. |

| Solvent | The medium in which the reaction is carried out (e.g., ethanol, methanol (B129727), water, acetic acid). | Can influence substrate solubility, catalyst activity, and side reactions. libretexts.org |

| Temperature | The temperature at which the reaction is conducted. | Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions. |

| Hydrogen Pressure | The pressure of hydrogen gas applied to the reaction. | Higher pressure increases the concentration of dissolved hydrogen, often leading to a faster reaction. |

| Agitation Rate | The speed of stirring or shaking of the reaction mixture. | Affects the mass transfer of hydrogen from the gas phase to the catalyst surface. |

| Substrate Concentration | The concentration of the starting material in the solvent. | Can influence reaction kinetics and the potential for side reactions. |

| Additives/Promoters | Presence of acids, bases, or other substances to modify the reaction environment. | Can enhance catalyst activity or selectivity. wikipedia.org |

Reductive Amination Protocols for Aminoalditol Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including aminoalditols like 1-amino-1-deoxy-D-galactitol. wikipedia.org This one-pot reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. semanticscholar.orgsynplechem.com

For the synthesis of 1-amino-1-deoxy-D-galactitol, D-galactose can be reacted with an ammonia (B1221849) source (like ammonium (B1175870) formate) to form an intermediate imine. organic-chemistry.org This imine is then reduced using a suitable reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group of the starting sugar. masterorganicchemistry.com Borane-trimethylamine complex has also been shown to be an effective reducing agent for reductive aminations. organic-chemistry.org

The reaction can also be carried out using catalytic hydrogenation, where hydrogen gas and a metal catalyst (such as palladium on carbon) are used to reduce the imine. synplechem.com The choice of reaction conditions, including the reducing agent and solvent, can be optimized to maximize the yield and purity of the desired aminoalditol. organic-chemistry.org

Solvent Effects in Synthetic Pathways

The choice of solvent can have a profound impact on the course and efficiency of synthetic reactions leading to 1-amino-1-deoxy-D-galactitol. In catalytic hydrogenation, the solvent must dissolve the substrate and be compatible with the catalyst. For platinum-catalyzed hydrogenations, ethanol and acetic acid are common solvents. libretexts.org The use of tetrahydrofuran (B95107) (THF) has been reported to shorten reaction times in some hydrogenations, although its flammability is a concern. arkat-usa.org

In reductive amination reactions, solvents like methanol are frequently used. semanticscholar.org Water can also be used as a solvent, particularly in "in-water" micellar catalysis, which offers a more environmentally friendly approach. organic-chemistry.org However, in some cases, the presence of water can lead to side reactions, such as the Amadori rearrangement, where the intermediate imine rearranges to a 1-amino-1-deoxyketose. semanticscholar.org

The solvent can also influence the stereoselectivity of a reaction. For instance, in the synthesis of related iminogalactitol derivatives, the addition of molecular sieves to a solvent like dichloromethane (B109758) (CH₂Cl₂) was essential to prevent hydrolysis and favor the desired stereochemical outcome. researchgate.net The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway and product distribution.

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of carbohydrate derivatives like 1-amino-1-deoxy-D-galactitol. Several strategies focus on ensuring the stereoselective formation of the required chiral centers.

One approach involves starting with a chiral precursor that already contains the desired stereochemistry, such as D-galactose or D-galactosamine. Subsequent reactions are then designed to proceed with high stereocontrol. For example, the catalytic hydrogenation of D-galactosamine generally preserves the stereochemistry at the other chiral centers of the sugar backbone. masterorganicchemistry.comlibretexts.org

In cases where new stereocenters are formed, stereoselective methods are employed. For instance, in the synthesis of related C-substituted iminogalactitols, a key step involved the highly syn-selective addition of silylated nucleophiles to a glycofuranosylamine, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netnih.gov

Asymmetric reductive amination is another powerful technique for controlling stereochemistry. wikipedia.org This can involve the use of a chiral amine or a chiral catalyst to induce stereoselectivity during the reduction of the imine intermediate. While challenging for the synthesis of primary amines due to potential over-alkylation, it remains a valuable tool for creating chiral amines. wikipedia.org

The choice of protecting groups and reaction conditions also plays a crucial role in directing the stereochemical outcome of a reaction. Careful planning of the synthetic route is necessary to ensure that each stereocenter is established with the correct configuration.

Derivatization and Structural Modification of 1 Amino 1 Deoxy D Galacticol

Synthesis of Nitro-Substituted Derivatives (e.g., 1-Deoxy-1-nitro-D-galactitol)

A key precursor for many derivatives of 1-Amino-1-deoxy-D-galacticol is its nitro analogue, 1-Deoxy-1-nitro-D-galactitol. This compound is typically synthesized via a nitroaldol reaction (Henry reaction) between an aldopentose, such as D-lyxose, and nitromethane (B149229). The reaction is carried out in the presence of a base, commonly sodium methoxide. cdnsciencepub.comcdnsciencepub.com

The condensation of D-lyxose with nitromethane first yields the sodium salts of 1-deoxy-1-nitrohexitols. cdnsciencepub.com In this reaction, 1-deoxy-1-nitro-D-galactitol is the major product, precipitating from the reaction mixture with a small amount of its epimer, 1-deoxy-1-nitro-D-talitol. cdnsciencepub.com The sodium salts can be deionized using a hydrogen-form ion-exchange resin to yield the pure nitroalditol. cdnsciencepub.com The resulting 1-Deoxy-1-nitro-D-galactitol is a crystalline solid. cdnsciencepub.com This nitro derivative serves as a crucial intermediate for the synthesis of aminoglycoses and other modified sugars. cdnsciencepub.comresearchgate.net The subsequent reduction of the nitro group is a common route to obtaining the target compound, this compound.

Table 1: Synthesis of 1-Deoxy-1-nitro-D-galactitol

| Reactants | Base | Key Steps | Product | Yield | Ref. |

|---|

N-Alkylation and Amidation Reactions

The primary amino group of this compound is a prime site for modification through N-alkylation and amidation reactions. These reactions introduce new functional groups and can significantly alter the molecule's physical and chemical properties.

N-Alkylation is commonly achieved through reductive amination. This involves reacting the amino-alditol with an aldehyde or ketone in the presence of a reducing agent. This method has been used to synthesize a series of novel nonionic bolaform amphiphiles where 1-deoxy-D-galactitol serves as a hydrophilic headgroup. researchgate.net Another approach involves direct N-alkylation using alcohols, catalyzed by ruthenium complexes, which has been demonstrated for α-amino acid esters and amides. d-nb.info Research on the N-alkylation of the related compound 1,5-dideoxy-1,5-imino-d-galactitol has shown that the introduction of alkyl groups can be detrimental to its inhibitory activity against certain enzymes, highlighting the structural sensitivity of such interactions. capes.gov.br

Amidation involves the reaction of the amino group with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) to form an amide bond. This is a fundamental reaction for creating peptide-like structures or introducing lipophilic acyl chains. For instance, N-acylation of a related protected iminosugar with octanoic chloride was used to create a lipophilic intermediate. nih.gov

Formation of Glycoconjugates and Amphiphilic Structures

The hydrophilic nature of the this compound backbone makes it an excellent component for the construction of glycoconjugates and amphiphilic molecules. These structures are of interest for their self-assembly properties and potential as drug delivery vehicles or synthetic cell membrane mimics.

Bolaform amphiphiles are molecules that have two hydrophilic headgroups connected by a hydrophobic spacer. Novel nonionic bolaform amphiphiles have been synthesized using 1-deoxy-D-galactitol as the hydrophilic headgroup. researchgate.net The synthesis involves the reductive amination of D-galactose with α,ω-diaminoalkanes, followed by reduction of the intermediate Schiff bases. The resulting compounds feature two 1-deoxy-D-galactitol moieties at either end of an alkyl spacer. researchgate.net

It was noted that bolaform amphiphiles containing the 1-deoxy-D-galactitol head group exhibit markedly higher melting points compared to those with 1-deoxy-D-glucitol, a difference attributed to the lack of 1,3-syn interactions in the galactitol moiety. researchgate.net These bolaform compounds are considered valuable starting materials for creating a wide array of gemini (B1671429) surfactants. researchgate.net The general principle of bolaform amphiphiles is their ability to form stable monolayer vesicles in aqueous solutions, a property of significant interest in nanoscience. nih.gov

Table 2: Example Structure of a 1-Deoxy-D-galactitol Based Bolaform Amphiphile

| Headgroup (x2) | Hydrophobic Spacer | General Structure |

|---|

Strategies for Amino Group Protection and Deprotection in Derivatives (e.g., acetamido group)

In multi-step syntheses involving this compound and its precursors, the protection of the amino group is often a necessary strategy to prevent unwanted side reactions. The acetamido group (CH₃CONH-) is a common protecting group for amines.

In the synthetic pathway from D-lyxose to 2-amino-2-deoxy-D-galactose, the intermediate 1-deoxy-1-nitro-D-galactitol is first acetylated to protect the hydroxyl groups. cdnsciencepub.com Subsequent treatment with ammonia (B1221849) leads to the formation of 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol. cdnsciencepub.comcdnsciencepub.com Here, the acetamido group is not used to protect the final amino-alditol but is formed as part of a synthetic intermediate leading to an aminoglucose. cdnsciencepub.com

The protection of an amino group as an acetamide (B32628) is typically achieved by reacting the amine with acetic anhydride (B1165640) or acetyl chloride. organic-chemistry.org Acetamides are stable under many reaction conditions but can be removed (deprotected) under strong acidic or basic hydrolysis to regenerate the free amine. slideshare.net A method for the deprotection of acetamides using thionyl chloride and pyridine (B92270) has also been developed, proceeding through chlorination and subsequent hydrolysis under mild conditions. cabidigitallibrary.org Other widely used amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are typically removed under acidic conditions or by hydrogenolysis, respectively. slideshare.netorganic-chemistry.org

Table 3: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Ref. |

|---|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Strong acid or base hydrolysis | slideshare.net, organic-chemistry.org |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Anhydrous acid (e.g., TFA) | organic-chemistry.org |

Applications and Research Paradigms Involving 1 Amino 1 Deoxy D Galacticol and Its Analogues

Role as a Chiral Building Block in Advanced Organic Synthesis

Sugar derivatives, including 1-Amino-1-deoxy-D-galactitol, are widely utilized in organic synthesis as chiral building blocks for further derivatization. georganics.sk The inherent stereochemistry of these molecules provides a valuable starting point for the synthesis of complex, enantiomerically pure compounds. The carbonyl group of the parent monosaccharides can react with nucleophiles, be reduced to form alcohols, or be oxidized to yield carboxylic acids, showcasing their versatility in synthetic transformations. georganics.sk

Exploration in Proteomics Research Applications

1-Amino-1-deoxy-D-galactitol is a specialty product for proteomics research applications. scbt.com In the field of proteomics, which involves the large-scale study of proteins, this compound and its derivatives can be instrumental. For instance, methods for the chemical de-O-glycosylation of glycoproteins, crucial for their analysis in liquid chromatography-based proteomics, can involve the periodate (B1199274) oxidation of sugars and subsequent cleavage of the oxidation products. researchgate.net This process facilitates the study of the protein core by removing complex glycan moieties. researchgate.net Quantitative proteomic analysis is a powerful tool to understand cellular responses, such as identifying proteins associated with the overexpression of recombinant proteins in bacteria. mdpi.com Furthermore, targeted protein- and site-specific glycosylation analysis is a developing area for biomarker discovery. acs.org

Investigation as a Renewable Chemical Feedstock

The pursuit of sustainable chemical processes has led researchers to explore bio-based resources. 1-Amino-1-deoxy-D-galactitol, derived from galactose, represents a renewable feedstock with the potential to replace petroleum-based starting materials in the synthesis of valuable chemicals.

Catalytic Cyclization towards Bio-based Alternatives for Medicinal Precursors

Research has been conducted on the catalytic cyclization of 1-Amino-1-deoxy-D-galactitol to create renewable alternatives to petroleum-based medicines. wordpress.com This approach aligns with the broader goal of developing more sustainable and environmentally friendly methods for producing pharmaceutical precursors from six-carbon sugars. wordpress.com Biocatalytic cascades, which use enzymes to perform chemical transformations, are particularly attractive for synthesizing iminosugars from sugar-derived aminopolyols in a protecting-group-free manner. nih.govacs.org These enzymatic methods offer high efficiency and selectivity, minimizing the need for the multiple protection and deprotection steps often required in traditional chemical synthesis. nih.govchemrxiv.org

Contributions to Fundamental Carbohydrate Chemistry Research

The study of 1-Amino-1-deoxy-D-galactitol and its reactions contributes significantly to the fundamental understanding of carbohydrate chemistry. Research into the synthesis of its derivatives, such as the preparation of 5-amino-5-deoxy-d-galactopyranose and 1,5-dideoxy-1,5-imino-d-galactitol, provides insights into reaction mechanisms and stereochemical control. capes.gov.br The development of methodologies for the interconversion of sugars using enzymatic processes further expands the toolbox of carbohydrate chemists. nih.gov

Studies on Analogues in Enzyme Inhibition and Biological Mechanism Elucidation

Analogues of 1-Amino-1-deoxy-D-galactitol, particularly iminosugars like 1-Deoxy-D-galactonojirimycin, are potent inhibitors of glycosidases. nih.govnih.govbeilstein-journals.org These enzymes play crucial roles in numerous biological processes, and their inhibition has therapeutic potential for a range of diseases. researchgate.netoup.com

Glycosidase Inhibition Studies of Related Iminosugars (e.g., 1-Deoxy-D-galactonojirimycins)

Iminosugars, which are sugar mimics with a nitrogen atom replacing the endocyclic oxygen, are a significant class of glycosidase inhibitors. nih.govrsc.org 1-Deoxy-D-galactonojirimycin (DGJ) and its derivatives have been extensively studied for their inhibitory effects on β-galactosidases. nih.govnih.gov

N-alkylation of DGJ has been shown to produce powerful inhibitors. nih.govscite.ai For example, N-alkylation with a functionalized C6 alkyl chain followed by modification with aromatic substituents has yielded lipophilic derivatives with significant inhibitory properties against β-glycosidases from various sources. nih.govbeilstein-journals.org The inhibitory constants (Ki) of several such derivatives against Agrobacterium sp. β-galactosidase are presented in the table below.

| Compound | Substituent | Ki (nM) for Agrobacterium sp. β-galactosidase |

| 19 | Pyrenyl | 60 |

| 4 | (Parent Iminosugar) | (Less active than derivatives) |

| Data sourced from beilstein-journals.org |

These studies demonstrate that modifications to the N-substituent of the 1-deoxy-D-galactonojirimycin scaffold can dramatically influence inhibitory potency. beilstein-journals.org Furthermore, these compounds have shown potential as chemical chaperones for GM1-gangliosidosis, a lysosomal storage disorder, by enhancing the activity of mutant β-galactosidase. nih.govscite.ai The synthesis of hybrids of D-galactose with 1-deoxynojirimycin (B1663644) analogues has also been explored to develop new glycosidase inhibitors. researchgate.netnih.gov

Substrate Specificity Analysis of Carbohydrate-Active Enzymes with Related Alditols (e.g., galactokinase)

Carbohydrate-active enzymes (CAZymes) are responsible for the synthesis and breakdown of complex carbohydrates. medcraveonline.com The substrate specificity of these enzymes is crucial for their biological function and biotechnological applications. medcraveonline.commdpi.com Galactokinase, an enzyme that catalyzes the phosphorylation of α-D-galactose to galactose-1-phosphate, serves as an important model for studying substrate specificity with alditols and their derivatives, such as 1-Amino-1-deoxy-D-galactitol. creative-enzymes.comwikipedia.org

Galactokinases from different species exhibit significant diversity in their ability to recognize and phosphorylate various sugar analogs. wikipedia.orgwikiwand.com This variation highlights how structural modifications to the galactose molecule affect enzyme binding and catalysis.

Escherichia coli Galactokinase (GalK): The enzyme from E. coli demonstrates a relatively broad substrate tolerance, particularly for modifications at the C-2 position of D-galactose. creative-enzymes.comwikipedia.org It can effectively phosphorylate substrates like 2-amino-2-deoxy-D-galactose (galactosamine) and 2-deoxy-D-galactose. creative-enzymes.comwikiwand.com This tolerance suggests that the amino group in a compound like 1-Amino-1-deoxy-D-galactitol, which is structurally related to galactosamine, might be accommodated within the active site of bacterial GalK. However, the enzyme shows no tolerance for modifications at the C-4 position. creative-enzymes.comwikipedia.org

Human and Rat Galactokinase: Similar to the E. coli enzyme, both human and rat galactokinases are capable of phosphorylating 2-deoxy-D-galactose. wikipedia.orgwisc.edu

Saccharomyces cerevisiae Galactokinase: In contrast, the galactokinase from the yeast S. cerevisiae is highly specific for D-galactose. creative-enzymes.comwikipedia.org It is unable to phosphorylate a range of other sugars, including the sugar alcohol galactitol, or even closely related derivatives like 2-deoxy-D-galactose. creative-enzymes.comwikipedia.org This high specificity indicates that even minor structural changes prevent effective binding and catalysis.

Streptococcus pneumoniae Galactokinase: Research on the galactokinase from Streptococcus pneumoniae TIGR4 (GalKSpe4) has revealed a remarkably broad substrate range, with activity towards 14 different natural and unnatural sugars. nih.gov This enzyme shows relaxed activity towards galactose derivatives with modifications at the C-2, C-4, or C-6 positions, demonstrating significant catalytic promiscuity. nih.gov

These findings, gathered through kinetic studies and protein engineering, are critical for applications in glycorandomization, where enzymes with broad substrate specificity are used to synthesize novel sugar phosphates. creative-enzymes.comwikipedia.org

Table 1: Substrate Specificity of Galactokinase from Various Organisms

| Substrate | E. coli | S. cerevisiae | Human/Rat | S. pneumoniae (GalKSpe4) |

|---|---|---|---|---|

| D-Galactose | Yes | Yes | Yes | Yes |

| 2-amino-2-deoxy-D-galactose | Yes creative-enzymes.comwikipedia.org | No | Not specified | Yes nih.gov |

| 2-deoxy-D-galactose | Yes creative-enzymes.com | No wikipedia.org | Yes wikipedia.org | Yes nih.gov |

| 3-deoxy-D-galactose | Yes wikipedia.org | Not specified | Not specified | Yes nih.gov |

| Galactitol | Not specified | No wikipedia.org | Not specified | Not specified |

| D-Glucose | No wisc.edu | No creative-enzymes.com | No wisc.edu | Yes nih.gov |

Investigation of Cellular Transport Mechanisms Utilizing Related Sugar Alcohols (e.g., galactitol efflux inhibition by 1-Deoxy-1-(hydroxyethylamino)-D-glucitol)

The transport of sugar alcohols like galactitol across cellular membranes is a vital process mediated by specific transporter proteins. ontosight.aiontosight.ai Understanding these mechanisms is essential, as the accumulation of sugar alcohols can lead to metabolic disorders. ontosight.ai The investigation of transport systems often utilizes related sugar alcohol derivatives to probe transporter function and specificity.

In bacteria such as E. coli, galactitol is primarily transported via the phosphotransferase system (PTS), a group translocation mechanism where the substrate is phosphorylated as it enters the cell. mdpi.comjmb.or.kr The galactitol-specific PTS includes the protein components GatA, GatB, and the transmembrane protein GatC. mdpi.com Studies involving adaptive evolution have shown that mutations in the gatC gene can enable the transporter to recognize and transport other sugars, such as glucose, demonstrating a degree of plasticity in its substrate recognition. jmb.or.krjmb.or.kr

In addition to the PTS, other transport systems are involved in sugar and sugar alcohol movement across membranes: jmb.or.kr

ATP-binding cassette (ABC) transporters: These utilize ATP hydrolysis to move substrates across the membrane. jmb.or.krjmb.or.kr

Major Facilitator Superfamily (MFS) transporters: These are secondary active transporters that rely on ion gradients, such as a proton motive force, to drive transport. ontosight.aijmb.or.kr Plant sugar alcohol transporters, like AtPLT5 from Arabidopsis, belong to this superfamily and can transport a wide range of sugars and sugar alcohols. nih.gov

The study of transport inhibition provides insights into the function of these transporters. While specific data on the inhibition of galactitol efflux by 1-Deoxy-1-(hydroxyethylamino)-D-glucitol is limited in available literature, the principle relies on structural similarity. An inhibitor molecule that resembles the natural substrate can bind to the transporter protein, blocking the passage of the intended molecule. This competitive inhibition is a common strategy used to study transport kinetics and function. sigmaaldrich.com For instance, the transport of various sugar alcohols in plants is understood to occur via different strategies, including active loading from the apoplast against a concentration gradient or passive transfer through plasmodesmata, depending on the species and the specific sugar alcohol. oup.comnih.gov

Table 2: Cellular Transport Systems for Sugars and Sugar Alcohols

| Transport System | Energy Source | Mechanism | Example(s) |

|---|---|---|---|

| Phosphotransferase System (PTS) | Phosphoenolpyruvate (PEP) | Group translocation (substrate is phosphorylated during transport) | E. coli galactitol transport (GatA/B/C) mdpi.comjmb.or.kr |

| ATP-Binding Cassette (ABC) Transporters | ATP Hydrolysis | Primary active transport | Galactose transport in E. coli (MglBAC) jmb.or.kr |

| Major Facilitator Superfamily (MFS) | Ion Gradients (e.g., H+) | Secondary active transport (symport, antiport, uniport) | Plant sugar alcohol transporter (AtPLT5), E. coli lactose (B1674315) permease ontosight.ainih.gov |

| Facilitated Diffusion | Concentration Gradient | Passive transport through a channel or carrier | Glucose transport into cells via GLUT proteins libretexts.org |

Exploration of Molecular Chaperone Concepts based on Related Compounds

Molecular chaperones are proteins that assist in the correct folding of other proteins and prevent the formation of non-functional aggregates. wikipedia.orgd-nb.info A specialized therapeutic strategy, known as pharmacological chaperone therapy (PCT), utilizes small molecules to bind to and stabilize mutant enzymes, correcting their folding and allowing them to be transported to their proper cellular location, such as the lysosome. acs.orgembopress.orgnih.gov This approach is particularly relevant for lysosomal storage diseases (LSDs), which are often caused by mutations that destabilize enzymes, leading to their premature degradation. rsc.org

Compounds structurally related to 1-Amino-1-deoxy-D-galactitol, specifically N-alkylated iminoalditols like 1-deoxy-d-galactonojirimycin (DGJ) derivatives, have emerged as potent pharmacological chaperones. nih.govresearchgate.net These molecules mimic the structure of the natural sugar substrate and can bind to the active site of a misfolded glycosidase. rsc.org This binding stabilizes the enzyme's conformation, enabling it to pass the quality control checks of the endoplasmic reticulum and traffic to the lysosome, where it can perform its function. acs.org

Application in GM1-Gangliosidosis: GM1-gangliosidosis is an LSD caused by a deficiency of lysosomal β-galactosidase. nih.gov N-alkylated derivatives of 1-deoxy-d-galactonojirimycin have been synthesized and shown to act as powerful inhibitors of β-galactosidase. nih.govresearchgate.net More importantly, these compounds can function as pharmacological chaperones, enhancing the activity of mutant β-galactosidase in patient-derived cell lines. nih.gov This demonstrates a direct application of a concept based on compounds related to 1-Amino-1-deoxy-D-galactitol.

Another related research paradigm involves the cellular response to aminoglycosides, which are also aminosugar derivatives. ucl.ac.be The introduction of aminoglycoside antibiotics can cause translational misreading in bacteria, leading to the production of misfolded proteins. nih.gov This, in turn, triggers a heat shock response, characterized by the upregulation of molecular chaperones like GroEL/GroES and DnaK, which help the cell cope with the stress by refolding or degrading the aberrant proteins. nih.govasm.org This illustrates a broader biological concept where aminosugar-like molecules are linked to the cellular chaperone machinery.

Table 3: Molecular Chaperone Concepts and Related Compounds

| Concept | Mechanism of Action | Related Compounds | Target/Application |

|---|---|---|---|

| Pharmacological Chaperone Therapy (PCT) | Small molecules bind and stabilize misfolded mutant enzymes, restoring their trafficking and function. acs.orgnih.gov | N-alkylated 1-deoxy-d-galactonojirimycin derivatives. nih.govresearchgate.net | Lysosomal storage diseases (e.g., GM1-gangliosidosis). nih.gov |

| Aminoglycoside-Induced Stress Response | Aminoglycosides induce protein misfolding, triggering the expression of heat shock proteins (molecular chaperones) to manage the damaged proteins. nih.govasm.org | Aminoglycoside antibiotics (e.g., gentamicin). asm.org | Bacterial proteostasis and antibiotic tolerance. nih.gov |

Analytical Techniques for Characterization and Quantification of 1 Amino 1 Deoxy D Galacticol

Chromatographic Methods

Chromatography is a cornerstone for the analysis of 1-Amino-1-deoxy-D-galactitol, providing the means to separate it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both assessing the purity of 1-Amino-1-deoxy-D-galactitol and for monitoring the progress of its synthesis. derpharmachemica.com In a typical application, the synthesis of 1-amino-1-deoxy-hexoses, including the galactitol isomer, can be monitored by HPLC. derpharmachemica.com For instance, the reductive amination of galactose can be tracked to determine the consumption of the starting material and the formation of the desired product. derpharmachemica.com

One established HPLC method utilizes an amino column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) solution. derpharmachemica.com The system is maintained at a specific flow rate and temperature to ensure reproducible results. derpharmachemica.com Under these conditions, 1-Amino-1-deoxy-D-galactitol exhibits a characteristic retention time, allowing for its identification and quantification. derpharmachemica.com For example, a retention time of 8.51 minutes has been reported for 1-Amino-1-deoxy-D-galactitol using a specific HPLC setup. derpharmachemica.com The purity of the final product can be determined by integrating the area of the corresponding peak in the chromatogram, with purities of 94-95% being achievable. derpharmachemica.com

Furthermore, HPLC is invaluable for monitoring reaction intermediates, such as N-benzylated derivatives, which are common in the synthesis of amino sugars. derpharmachemica.com Different HPLC methods, sometimes employing a refractive index detector, can be used to follow the formation and subsequent debenzylation of these intermediates. derpharmachemica.com

| Parameter | Value | Reference |

| Column | Intersil Amino | derpharmachemica.com |

| Mobile Phase | Ammonium Acetate Solution | derpharmachemica.com |

| Flow Rate | 0.5 mL/min | derpharmachemica.com |

| Column Temperature | 40°C | derpharmachemica.com |

| Detector Temperature | 40°C | derpharmachemica.com |

| Retention Time | 8.51 min | derpharmachemica.com |

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Amino-1-deoxy-D-galactitol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectra, typically recorded in deuterium (B1214612) oxide (D₂O), show characteristic signals for the protons in the galactitol backbone. For a related compound, 1-amino-1-deoxy-mannitol, the ¹H NMR spectrum shows multiplets in the range of δ 2.659-2.68 ppm and δ 2.91-2.92 ppm, corresponding to the protons on the carbon bearing the amino group, and a multiplet between δ 3.57-3.81 ppm for the remaining methine and methylene (B1212753) protons of the sugar alcohol chain. derpharmachemica.com Similar patterns are expected for 1-Amino-1-deoxy-D-galactitol, with specific chemical shifts and coupling constants reflecting its unique stereochemistry.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each of the six carbon atoms in the molecule. For instance, in a study of a derivative, 1-(2-aminoethylamino)-1-deoxy-D-galactitol, the ¹³C NMR spectrum was used to investigate its complexation with metal ions. rsc.org The chemical shifts of the carbon atoms provide insight into their electronic environment and can be used to confirm the structure of the galactitol backbone. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Reference |

| ¹H (H-1) | ~2.6 - 3.0 | derpharmachemica.com |

| ¹H (Backbone) | ~3.5 - 3.9 | derpharmachemica.com |

| ¹³C (Backbone) | ~50 - 80 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of 1-Amino-1-deoxy-D-galactitol and to gain information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing such polar molecules. The ESI-MS spectrum of 1-Amino-1-deoxy-D-galactitol will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the isomeric 1-amino-1-deoxy-mannitol, this peak is observed at an m/z of 182. derpharmachemica.com This confirms the molecular formula of C₆H₁₅NO₅. nih.gov Further fragmentation analysis (MS/MS) can provide additional structural details.

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Derivatives)

While obtaining single crystals of 1-Amino-1-deoxy-D-galactitol itself can be challenging, X-ray crystallography of its derivatives is a powerful technique for unambiguously determining its three-dimensional structure. wikipedia.org This method involves diffracting X-rays through a single crystal of a derivative compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom. wikipedia.org

For example, the crystal structures of various derivatives of related iminoalditols have been determined, providing definitive proof of their stereochemistry. researchgate.net These studies are crucial for understanding the structure-activity relationships of these compounds. The process involves synthesizing a suitable crystalline derivative, growing a high-quality single crystal, and then analyzing it using an X-ray diffractometer. wikipedia.org The determined crystal structure provides bond lengths, bond angles, and torsional angles, offering a complete and highly accurate picture of the molecule's conformation in the solid state. wikipedia.org

Theoretical and Computational Investigations of 1 Amino 1 Deoxy D Galacticol

Quantum Chemical Studies (e.g., Density Functional Theory applications)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of molecules. While specific DFT studies focusing exclusively on 1-Amino-1-deoxy-D-galactitol are not extensively documented in the provided results, the application of these methods to similar and related structures offers a clear indication of their utility.

DFT calculations, such as those using the B3LYP functional with various basis sets (e.g., 6-31G*), are commonly used to predict molecular geometries, vibrational frequencies, and energies of different conformers. acs.org For instance, in the study of related polyhydroxylated piperidine (B6355638) alkaloids, DFT calculations were crucial for understanding reaction mechanisms, such as the intermolecular Michael addition. acs.org The choice of functional and basis set is critical for obtaining accurate results, with evaluations showing that functionals like B3PW91, PBEh, and TPSSh can outperform the more common B3LYP for saccharide conformational studies. acs.org

The application of DFT can elucidate key chemical descriptors that influence the biological activity of molecules. biolscigroup.us These descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This is related to the molecule's ability to donate electrons. Lower EHOMO values can indicate a lower propensity for donation and can be correlated with biological activity. biolscigroup.us

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons.

Molecular Electrostatic Potential (MEP): This helps to visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor and thus likely sites for electrostatic interactions.

A study on 2-thioarylalkyl benzimidazole (B57391) derivatives demonstrated that descriptors like the dipole moment and EHOMO, calculated using DFT, could be used to build a Quantitative Structure-Activity Relationship (QSAR) model. biolscigroup.us This highlights how quantum chemical methods can provide the foundational data for predictive modeling.

| Quantum Chemical Method | Application | Key Findings/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms, electronic properties | Predicts stable conformers, transition states, and electronic descriptors (EHOMO, ELUMO, dipole moment) that can be correlated with reactivity and biological activity. acs.orgbiolscigroup.us |

| Ab initio methods (e.g., HF, MP2) | High-accuracy energy and geometry calculations | Provide benchmark data for validating less computationally expensive methods like DFT. acs.org |

| B3LYP/6-31G* | A common DFT method for geometry optimization and energy calculations | Has been used to determine reorganization energies and predict the order of these energies in a series of compounds. acs.org |

Molecular Modeling and Simulation of Structure-Activity Relationships

Molecular modeling and simulations are powerful tools for investigating how the three-dimensional structure of a molecule like 1-Amino-1-deoxy-D-galactitol relates to its biological function. These methods are central to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that predict the biological activity of compounds based on their molecular features. researchgate.net

The general workflow for a QSAR study involves:

Data Set Preparation: Assembling a collection of molecules with known biological activities. mdpi.com

Descriptor Calculation: Generating a set of numerical values (descriptors) that characterize the physicochemical properties of the molecules. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., van der Waals volume). nih.gov

Model Building: Using statistical methods to establish a relationship between the descriptors and the biological activity. mdpi.com

Model Validation: Testing the predictive power of the model on a set of compounds not used in its creation. biolscigroup.us

In the context of 1-Amino-1-deoxy-D-galactitol, molecular modeling has been used to study its role as a modification to vancomycin (B549263) derivatives. nih.gov A study involving molecular dynamics simulations showed that vancomycin derivatives modified with alditol moieties, such as 1-Amino-1-deoxy-D-galactitol, could move closer to the peptidoglycan chain of bacterial cell walls. nih.gov These simulations also revealed that such derivatives form intramolecular interactions more frequently than their cyclic counterparts. nih.gov The conformational freedom of these modified antibiotics was found to be very high, with energetically favorable conformations showing similarity to experimental data. nih.gov

| Modeling/Simulation Technique | Application | Key Findings/Insights |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time | Reveals conformational changes, flexibility, and interactions with other molecules, such as the binding of vancomycin derivatives to peptidoglycan. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity | Correlates molecular descriptors with activity to guide the design of new compounds with improved properties. researchgate.netmdpi.com |

| Homology Modeling | Building a 3D model of a protein based on the structure of a related protein | Can be used to model the target of 1-Amino-1-deoxy-D-galactitol-containing compounds when an experimental structure is unavailable. |

| Docking | Predicting the binding orientation of a small molecule to a larger one | Helps to understand the specific interactions at the binding site and can be used to screen virtual libraries of compounds. |

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Pathways

While classic methods for the synthesis of aminoalditols exist, current research is driving the development of more efficient, scalable, and sustainable pathways to 1-Amino-1-deoxy-D-galactitol and its derivatives.

One promising approach begins with the readily available D-galactono-1,4-lactone. A documented three-step route involves the acetonation of the lactone using 2,2-dimethoxypropane (B42991) to yield methyl 2,3:4,5-di-O-isopropyldene-d-galactonate. Subsequently, the ester group is converted to an amide, which is then reduced with lithium aluminium hydride (LiAlH₄) to afford the protected monomer, 1-amino-1-deoxy-2,3:4,5-di-O-isopropylidene-d-galactitol. researchgate.net This method provides an enantiomerically pure precursor suitable for polymerization.

Chemoenzymatic reactions represent another key area of development. biosynth.com The enzymatic conversion of galactose, an epimer of glucose, is a potential route that leverages the high selectivity of enzymes to overcome challenges in traditional organic synthesis, such as the need for extensive protecting group strategies. biosynth.com For instance, the reductive amination of D-galactose is a direct method, but it can be complicated by the epimerization at the C2 position, leading to the formation of talose derivatives as byproducts. semanticscholar.org Future work will likely focus on identifying or engineering enzymes, such as transaminases or dehydrogenases, that can achieve the desired transformation with high fidelity and yield, minimizing downstream purification challenges. nih.govbeilstein-journals.org

A summary of key synthetic strategies is presented below:

| Starting Material | Key Steps | Product | Efficiency/Novelty |

| D-galactono-1,4-lactone | Acetonation, Amidation, Reduction | 1-amino-1-deoxy-2,3:4,5-di-O-isopropylidene-d-galactitol | Efficient, three-step route to a protected, enantiomerically pure monomer. researchgate.net |

| D-Galactose | Enzymatic Conversion / Chemoenzymatic Reactions | 1-Amino-1-deoxy-D-galactitol hydrochloride | Potentially sustainable and highly selective pathway. biosynth.com |

| D-Galactose | Reductive Amination | 1-Amino-1-deoxy-D-galactitol | Direct but can lead to C2 epimerization, requiring optimization. semanticscholar.org |

Exploration of Bio-conjugation Strategies for Advanced Bioconjugates

The dual functionality of 1-Amino-1-deoxy-D-galactitol makes it an attractive scaffold for creating complex bioconjugates. The primary amine provides a reactive handle for attachment to other molecules, while the polyol backbone imparts hydrophilicity and biorecognition properties.

Emerging research is exploring the synthesis of novel amphiphilic structures. An example is the creation of asymmetric bolaamphiphiles, such as 1-(1-deoxy-D-galactitol-1-ylamino)-6-(1-deoxy-D-glucitol-1-ylamino)hexane. researchgate.net These molecules, featuring two different sugar headgroups connected by a hydrophobic linker, are of interest for their self-assembly properties and potential applications in drug delivery and membrane science.

Furthermore, strategies used for related iminosugars highlight the potential for developing fluorescently-tagged derivatives. For example, N-alkylation of 1-deoxy-D-galactonojirimycin with linkers terminated by a dansyl group has produced powerful fluorescent inhibitors of galactosidases. nih.gov This approach, which involves conjugating a reporter molecule to the nitrogen atom, could be adapted for 1-Amino-1-deoxy-D-galactitol to create probes for studying carbohydrate-binding proteins or for diagnostic purposes in diseases like GM1 gangliosidosis. nih.govcore.ac.uk Future research will likely focus on one-pot synthesis methods and click chemistry to streamline the creation of these advanced bioconjugates. irb.hr

Advanced Functional Material Development based on Derivatives

The ability of 1-Amino-1-deoxy-D-galactitol to serve as a monomer for polymerization is a significant area of future research, particularly for creating bio-based functional materials. Its derivatives are being used to synthesize novel polyurethanes with unique properties.

A key strategy involves converting the protected monomer, 1-amino-1-deoxy-2,3:4,5-di-O-isopropylidene-D-galactitol, into an isocyanate derivative by treating it with di-tert-butyltricarbonate. researchgate.net This activated monomer can then undergo polymerization, catalyzed by agents like Zirconium(IV) acetylacetonate, to form linear [n]-polyurethanes. researchgate.netresearchgate.net The resulting polymers are stereoregular and can be deprotected to yield polyhydroxy [n]-polyurethanes (PHUs) with all hydroxyl groups free. researchgate.netus.es

These galactitol-based polyurethanes have been shown to be crystalline materials with high melting temperatures and thermal stability up to 230 °C. researchgate.net Such properties make them promising candidates for advanced applications where biocompatibility, degradability, and robust physical characteristics are required. us.esresearchgate.net Future work will explore the structure-property relationships of these polymers, the impact of different linkers and co-monomers, and their potential use in biomedical devices, specialty packaging, and engineered textiles. researchgate.netresearchgate.net

Properties of Galactitol-Based Polyurethanes

| Monomer Precursor | Polymer Type | Key Properties | Potential Applications |

|---|

Interdisciplinary Research in Sustainable Chemistry and Biomaterials Science

As a carbohydrate-derived molecule, 1-Amino-1-deoxy-D-galactitol is at the forefront of interdisciplinary research aimed at replacing petroleum-based feedstocks with renewable alternatives. us.es Its potential as a bio-based building block is being investigated for the synthesis of value-added chemicals and materials.

A notable research direction is the catalytic cyclization of 1-Amino-1-deoxy-D-galactitol to create renewable alternatives to petroleum-based medicines. wordpress.commtaylor.blogelon.edu This approach leverages the inherent stereochemistry of the sugar backbone to synthesize complex molecular architectures that would be difficult to produce from petrochemical sources. Such research combines principles of green chemistry, catalysis, and pharmaceutical science to develop more sustainable drug synthesis pipelines.

The broader context of this research lies within the biorefinery concept, where biomass is converted into a spectrum of valuable products. researchgate.net The synthesis of polymers from 1-Amino-1-deoxy-D-galactitol is a prime example of creating sustainable materials. researchgate.netus.es This aligns with global efforts to develop a circular economy, reducing reliance on fossil fuels and creating environmentally benign materials that are often biodegradable and biocompatible. us.es Future interdisciplinary collaborations between chemists, material scientists, and engineers will be crucial to fully realize the potential of 1-Amino-1-deoxy-D-galactitol as a cornerstone of sustainable technology.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-1-deoxy-D-galacticol, and how can purity be validated?

Methodological Answer : Synthesis typically involves reductive amination of D-galactose derivatives. A common approach is the treatment of D-galactose with ammonia under catalytic hydrogenation conditions . To ensure purity:

- HPLC analysis (C18 column, acetonitrile/water mobile phase) detects impurities.

- Melting point verification (133–136°C) confirms crystallinity .

- NMR spectroscopy (¹H/¹³C) validates structural integrity; key signals include the amine proton (~δ 2.5 ppm) and anomeric carbon (~δ 90 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- FT-IR : Identify primary amine stretches (N–H, ~3350 cm⁻¹) and hydroxyl groups (O–H, ~3200–3500 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (195.214 g/mol) via [M+H]⁺ peaks .

- Polarimetry : Measure optical rotation ([α]D²⁵) to distinguish stereoisomers .

Q. How can researchers assess the stability of this compound under varying pH and temperature?

Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9).

- Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s role in glycosylation pathways?

Methodological Answer :

- Enzyme Kinetics : Use UDP-galactose 4-epimerase assays to test competitive inhibition.

- Isotopic Labeling : Synthesize ¹³C-labeled this compound to track metabolic incorporation .

- Cell-Based Models : Treat HEK293 cells with the compound and analyze glycoprotein profiles via lectin blotting .

Q. How can contradictions in solubility or reactivity data be resolved?

Methodological Answer :

- Triangulation : Compare data from multiple methods (e.g., shake-flask vs. HPLC solubility measurements) .

- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMSO for solubility tests) and humidity levels .

- Meta-Analysis : Review historical data for batch-to-batch variability in synthesis protocols .

Q. What strategies address discrepancies in reported biological activity (e.g., enzyme inhibition vs. activation)?

Methodological Answer :

- Dose-Response Curves : Test concentrations from nM to mM to identify biphasic effects.

- Structural Analog Testing : Compare activity with derivatives (e.g., 1-Amino-1-deoxy-D-glucose) to isolate functional groups responsible for divergent behaviors .

- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., galactosyltransferases) to predict binding modes .

Methodological Best Practices

- Peer Collaboration : Cross-validate findings with independent labs to minimize bias .

- Research Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .

- Data Transparency : Share raw spectra and kinetic datasets in supplementary materials to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.